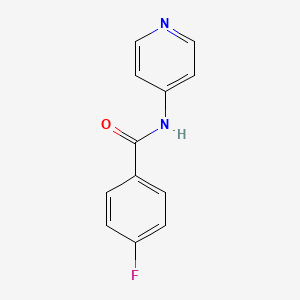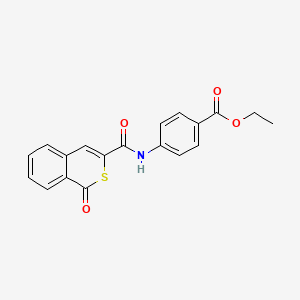![molecular formula C10H9ClN4O2 B6420273 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1325306-44-2](/img/structure/B6420273.png)
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide (2-CPAH) is a novel compound that has been developed for use in research laboratories as a potential drug candidate. It is a member of the class of compounds known as oxadiazoles, which have demonstrated a variety of biological activities.
Scientific Research Applications
Anticancer Activity
The 1,3,4-oxadiazole scaffold, which is present in the compound, has been found to possess a wide variety of biological activities, particularly for cancer treatment . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antitumor activity . For example, compound (154) demonstrated significant potency against A549 cells, a type of lung cancer cell line .
Antibacterial Activity
1,3,4-oxadiazoles have been reported to exhibit antibacterial activity . This suggests that “2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” may also have potential antibacterial properties.
Anti-mycobacterial Activity
The oxadiazole nucleus (1,3,4-oxadiazoles) has been reported to show anti-mycobacterial activity . This indicates that the compound could potentially be used in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Antiviral Activity
1,3,4-oxadiazoles have also been reported to exhibit antiviral activity . This suggests that “2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” could potentially be used in the treatment of viral infections.
Antioxidant Activity
The oxadiazole nucleus (1,3,4-oxadiazoles) has been reported to show antioxidant activity . This suggests that the compound could potentially be used in the prevention of diseases caused by oxidative stress.
Enzyme Inhibition
1,3,4-oxadiazole derivatives have been found to inhibit various enzymes that contribute to cancer cell proliferation . This includes enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Vasodilator Activity
Oxadiazoles have been reported to exhibit vasodilator activity . This suggests that “2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” could potentially be used in the treatment of conditions that require the dilation of blood vessels.
Anticonvulsant Activity
Oxadiazoles have been reported to exhibit anticonvulsant activity . This suggests that the compound could potentially be used in the treatment of conditions like epilepsy.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been tested againstMycobacterium tuberculosis cell lines . The activities of these compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Mode of Action
It is suggested that the compound’s interaction with its targets results in the inhibition of cell growth . The compound’s effectiveness is likely due to its interaction with the electronic density across the nitro-substituted heteroaromatic ring .
Biochemical Pathways
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the bacterium’s survival and proliferation .
Result of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis cell lines , suggesting that this compound may have a similar effect.
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-7-3-1-6(2-4-7)10-15-14-9(17-10)5-8(16)13-12/h1-4H,5,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHZJYRZUSMTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CC(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6420195.png)

![3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420235.png)
![3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420239.png)
![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)
![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)
![tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420253.png)
![tert-butyl 2-(4-bromophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420258.png)
![6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6420288.png)

![(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B6420301.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)
![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)